1,5-Heptadiene

Description

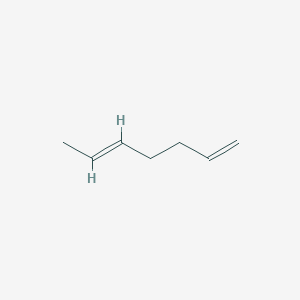

Structure

3D Structure

Properties

IUPAC Name |

hepta-1,5-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-3-5-7-6-4-2/h3-4,6H,1,5,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXMNEKDFYUNDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998579 | |

| Record name | Hepta-1,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541-23-7 | |

| Record name | Hepta-1,5-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-HEPTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM5ZF97YDL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,5 Heptadiene and Its Functionalized Analogues

Catalytic and Pyrolytic Approaches

Catalytic Pyrolysis of Methyl-Substituted Alkenes for 1,5-Heptadiene Synthesis

Catalytic pyrolysis of methyl-substituted alkenes presents a viable route for the synthesis of this compound and its derivatives. This method involves the thermal decomposition of specific alkene precursors in the presence of a catalyst. For instance, the pyrolysis of 2-methyl-1,5-hexadiene (B165376) at elevated temperatures can yield 2,6-dimethyl-1,5-heptadiene, among other diene products. benchchem.com The efficiency and selectivity of this process are highly dependent on reaction conditions. Optimizing parameters such as temperature, which typically ranges from 300 to 500°C, and the choice of catalyst, like acidic or metal oxides, are crucial for maximizing the yield and purity of the desired diene. benchchem.com

Another example involves the pyrolysis of 1,5-pentanediol (B104693) diacetate to produce 1,4-pentadiene. acs.org Similarly, the pyrolysis of diesters derived from C6–C10-α,ω-alkanediols can generate various alkadienes, including 1,5-hexadiene (B165246). acs.org This process occurs in a stepwise manner, where the alkanediol first reacts with an aliphatic acid to form a diester, which is then subjected to pyrolysis to yield the corresponding alkadiene. acs.org

The table below summarizes the pyrolytic synthesis of various dienes from different precursors.

| Precursor | Diene Product | Catalyst/Conditions | Yield |

| 2-Methyl-1,5-hexadiene | 2,6-Dimethyl-1,5-heptadiene | Acidic or metal oxides, 300–500°C | - |

| 1,5-Pentanediol diacetate | 1,4-Pentadiene | Pyrolysis | - |

| 1,6-Diacetoxyhexane | 1,5-Hexadiene | Pyrolysis | High |

| 1,8-Diacetoxyoctane | 1,7-Octadiene | Pyrolysis | High |

| 1,10-Diacetoxydecane | 1,9-Decadiene | Pyrolysis | Up to 90.3% |

Liquid-Phase Catalytic Methods Utilizing Transition-Metal Catalysts

Liquid-phase catalytic methods employing transition-metal catalysts offer an alternative and often more controlled approach to the synthesis of this compound and its analogues. These methods can provide better stereocontrol compared to pyrolytic techniques, although they may necessitate inert atmospheres to prevent unwanted side reactions like polymerization. benchchem.com

Transition metals such as rhodium and cobalt, often combined with water-soluble phosphine (B1218219) ligands like TPPTS, are utilized in processes like hydroformylation. researchgate.net For instance, the cometathesis of 1,5-hexadiene and 2,3-dimethyl-2-butene (B165504) over a CsNO₃-Re₂O₇-Al₂O₃ catalyst in the liquid phase can produce 6-methyl-1,5-heptadiene (B13792316). jst.go.jp The reaction conditions, including temperature and the molar ratio of reactants, significantly influence the conversion rates and product selectivity. jst.go.jp Under optimal conditions (25°C, W/F=3.5g-cat•hr/mol, and molar ratio=1), the conversion of 1,5-hexadiene reached 60% with a 32% selectivity for 6-methyl-1,5-heptadiene. jst.go.jp

Supported liquid phase catalysis, where a molecular catalyst is dissolved in a liquid film deposited on a solid support, is another strategy. researchgate.net This approach can facilitate catalyst separation and recycling. researchgate.net Scandium and yttrium catalysts, such as (C₅Me₅)ScR₂, have been shown to facilitate the cyclization of 2,6-dimethyl-1,5-heptadiene through σ-bond metathesis. benchchem.com

Organometallic Routes

Grignard Reagent Mediated Synthesis of Heptadiene Scaffolds

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds, and they play a significant role in the preparation of heptadiene scaffolds. bc.edu A general method involves the reaction of an appropriate aldehyde or ketone with an allylic Grignard reagent to form a diene-alcohol, which is subsequently dehydrated to yield the triene or diene. cdnsciencepub.com

For example, the synthesis of 2,6-dimethyl-1,5-heptadien-3-ol can be achieved by reacting methacrolein (B123484) with isopentenylmagnesium bromide in tetrahydrofuran (B95107) (THF) at -30°C. benchchem.com This reaction yields the desired alcohol in a crude yield of 76–84%. benchchem.com The subsequent acetylation of this alcohol produces the corresponding acetate (B1210297) ester. benchchem.com It is crucial to maintain anhydrous conditions during Grignard reactions as they react with water. bc.edu The formation of the Grignard reagent itself can be exothermic. bc.edu

A notable challenge in using allylmagnesium bromide is its tendency to undergo a Würtz-coupling reaction to form 1,5-hexadiene, especially in THF. orgsyn.org Using a large excess of magnesium turnings can help minimize this side reaction. orgsyn.org

Isomerization-Based Preparations

Thermal Isomerization of Positional Diene Isomers (e.g., 3-methyl-1,5-hexadiene (B75199) to this compound)

Thermal isomerization provides a direct pathway for the synthesis of this compound from its positional isomers. A classic example is the Cope rearrangement, a ontosight.aiontosight.ai-sigmatropic rearrangement of 1,5-dienes. lscollege.ac.in When 3-methyl-1,5-hexadiene is heated to 300°C, it undergoes a Cope rearrangement to yield this compound. lscollege.ac.inlibretexts.org This rearrangement is a concerted, thermally allowed process that proceeds through a cyclic, six-membered transition state, often preferring a chair-like geometry in open-chain systems. lscollege.ac.in

The gas-phase thermal reaction between 3-methyl-1,5-hexadiene and this compound has been studied in a static system at temperatures ranging from 178 to 250°C. researchgate.net The primary reaction is the unimolecular rearrangement between these two isomers. researchgate.net The equilibrium of this reversible reaction favors the formation of this compound, with an equilibrium constant of approximately 5.6 that is largely independent of temperature in the studied range. researchgate.net

The kinetics of this reversible reaction have been described by the following rate constant equations:

Forward reaction (3-methyl-1,5-hexadiene to this compound): log kf (sec⁻¹) = 9.84 - 32,500/4.575T researchgate.net

Backward reaction (this compound to 3-methyl-1,5-hexadiene): log kb (sec⁻¹) = 9.09 - 32,500/4.575T researchgate.net

Mechanistic Investigations of 1,5 Heptadiene Transformations

Pericyclic Rearrangements

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. These reactions are highly stereospecific and are governed by the rules of orbital symmetry. For 1,5-dienes like 1,5-heptadiene, the most prominent pericyclic rearrangement is the Cope rearrangement.

The Cope rearrangement is a msu.edumsu.edu-sigmatropic rearrangement of a 1,5-diene, which involves the breaking of a σ-bond and two π-bonds, and the simultaneous formation of a new σ-bond and two new π-bonds. lscollege.ac.inwikipedia.org This thermal isomerization leads to an isomeric 1,5-diene. nrochemistry.com For instance, the heating of 3-methyl-1,5-hexadiene (B75199) to 300°C results in the formation of this compound. lscollege.ac.inwikipedia.orgchemeurope.comscribd.com The reaction is typically reversible, with the equilibrium position dictated by the relative thermodynamic stabilities of the starting material and the product. nrochemistry.com

The mechanism of the Cope rearrangement has been a subject of extensive investigation, with the central question being whether the reaction proceeds through a concerted pathway or a stepwise mechanism involving a diradical intermediate. wikipedia.orgresearchgate.net

A concerted mechanism proposes that all bond-breaking and bond-making events occur simultaneously within a single, cyclic transition state. chemistrylearner.com This pathway is consistent with the Woodward-Hoffmann rules for pericyclic reactions, which predict the reaction to be thermally allowed. lscollege.ac.inchemistrylearner.com The transition state in a concerted Cope rearrangement is often described as having a chair-like or boat-like geometry. wikipedia.orgnrochemistry.comchemeurope.com Most Cope rearrangements are believed to follow this concerted route via a Hückel aromatic transition state. lscollege.ac.in

On the other hand, a stepwise mechanism involves the initial cleavage of the C3-C4 σ-bond to form a cyclohexane-1,4-diyl biradical intermediate. caltech.edu This intermediate would then undergo a second step to form the final product. While a true biradical intermediate is not typically a potential energy minimum, the transition state can have significant biradical character, especially in electronically perturbed systems. lscollege.ac.inwikipedia.org Experimental studies on 1,5-hexadiene (B165246) have largely ruled out a dissociative mechanism involving a stable 1,4-diyl intermediate. nrochemistry.com

Computational studies have further illuminated this debate. Molecular dynamics simulations of the degenerate Cope rearrangement of 1,5-hexadiene show that the vast majority of reactive trajectories are "dynamically concerted," meaning the time between bond breaking and bond formation is less than the time of a single C-C bond vibration. comporgchem.com However, a small fraction of trajectories do show the formation of a transient diradical. comporgchem.com Ultimately, the mechanism can be seen as a spectrum, with the transition state ranging from purely concerted to having significant biradicaloid character depending on the specific substrate and substituents. researchgate.net

The concept of a biradical versus a biradicaloid is central to understanding the nuances of the Cope rearrangement mechanism. A true biradical intermediate would exist as a distinct, albeit transient, species on the potential energy surface. In contrast, a biradicaloid transition structure is not a stable intermediate but rather a transition state that possesses significant biradical character. This means the electrons are largely unpaired, but the structure does not represent a minimum on the potential energy surface. researchgate.net

The debate between these possibilities has been long-standing. Doering and others proposed that the transition state could be a biradical-like species. psu.edursc.org This idea is supported by the fact that radical-stabilizing substituents can significantly affect the reaction rate. arkat-usa.org Computational studies using various methods have been employed to characterize the transition state. Some levels of theory predict a synchronous, aromatic transition state, while others suggest a nonsynchronous, biradicaloid transition state. psu.eduresearchgate.netrsc.org

The geometry of the transition state provides clues to its electronic nature. An "aromatic" transition state would feature longer forming/breaking C-C bonds (around 2.06 Å), whereas a biradicaloid transition state would have shorter bond lengths (around 1.61-1.65 Å), more akin to long single bonds. psu.edu The nature of the transition state can be chameleonic, shifting along the spectrum from aromatic to biradicaloid depending on the substituents present on the 1,5-diene skeleton. researchgate.net

The Cope rearrangement is renowned for its high degree of stereospecificity, a characteristic that makes it a powerful tool in stereoselective synthesis. researchgate.net The stereochemical outcome of the reaction is largely dictated by the geometry of the cyclic transition state. msu.edu

For acyclic 1,5-dienes, the reaction preferentially proceeds through a chair-like transition state to minimize steric interactions. nrochemistry.comspcmc.ac.in A boat-like transition state is also possible but is generally higher in energy by about 6 kcal/mol. chemeurope.comspcmc.ac.in However, if steric factors or conformational constraints make the chair transition state inaccessible, the reaction can proceed through the boat pathway. lscollege.ac.inwikipedia.orgcaltech.edu

The stereospecificity is evident in the rearrangement of substituted 1,5-hexadienes. For example, the nearly perfect stereospecific conversion of meso-3,4-dimethyl-1,5-hexadiene and rac-3,4-dimethyl-1,5-hexadiene provides strong evidence for a chair-like transition state. nrochemistry.com Computational modeling has been instrumental in understanding the experimental product distributions by analyzing the relative energies of the possible transition states. acs.org The highly ordered nature of the transition state allows for the efficient transfer of chirality. wikipedia.org

| Starting Material | Predominant Transition State | Major Product |

|---|---|---|

| meso-(R,S)-3,4-dimethylhexa-1,5-diene | Chair | (E,Z)-octa-2,6-diene |

| rac-(R,R/S,S)-3,4-dimethylhexa-1,5-diene | Chair | (E,E)-octa-2,6-diene |

Substituents on the 1,5-diene framework can have a profound impact on the rate and mechanism of the Cope rearrangement. solubilityofthings.com Both electronic and steric effects play a crucial role in determining the reaction pathway and the stability of the transition state. solubilityofthings.com

Electronic effects are particularly significant. Electron-donating groups and electron-withdrawing groups can alter the electron density within the rearranging system, thereby influencing the stability of the transition state. solubilityofthings.com For example, the presence of cyano groups, which are electron-withdrawing, can affect the mechanism. While 1,5-hexadienes with cyano groups at C1, C3, and C5 rearrange through a mostly aromatic transition state similar to the parent compound, 2,5-dicyano-1,5-hexadiene is found to react through an intermediate. researchgate.net AM1 calculations suggest that the Cope rearrangement of 3,3-dicyanohexa-1,5-diene proceeds via a synchronous pericyclic mechanism with an aromatic transition state. rsc.org

Substituent effects that stabilize radicals, such as phenyl groups, can alter the nature of the transition state, pushing it towards the biradicaloid end of the mechanistic spectrum. arkat-usa.org The placement of these substituents is critical; their effect on the stability of the transition state is more pronounced if they reinforce the changes induced by other substituents. Conversely, if the positions of substitution are opposed, the stabilizing effect is diminished. arkat-usa.orgresearchgate.net

A well-known variant that highlights substituent effects is the Oxy-Cope rearrangement , where a hydroxyl group is present at the C3 position. chemistrylearner.com The initial product is an enol, which rapidly tautomerizes to a more stable carbonyl compound. chemistrylearner.commasterorganicchemistry.com This tautomerization provides a strong thermodynamic driving force, making the reaction essentially irreversible. masterorganicchemistry.com If the hydroxyl group is deprotonated to form an alkoxide, the reaction rate can be accelerated by a factor of up to 10¹⁷. wikipedia.orgorganic-chemistry.org

| Substituent Position | Relative Activation Free Energy (ΔG‡rel, kcal/mol) | Postulated Effect |

|---|---|---|

| None (1,5-hexadiene) | 0.0 | Baseline |

| 2-Phenyl | -6.9 | Stabilization of biradicaloid character |

| 2,5-Diphenyl | -12.3 | Reinforced stabilization |

The Diels-Alder reaction is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. scribd.commasterorganicchemistry.com For a diene to participate in a Diels-Alder reaction, it must be a conjugated system, meaning it has alternating double and single bonds. masterorganicchemistry.com

This compound is an isolated diene , not a conjugated diene, as its two double bonds are separated by three single bonds. chemistrylearner.comchegg.comchegg.com Therefore, in its ground state, this compound cannot directly act as the diene component in a conventional Diels-Alder reaction. chegg.comchegg.com The requirement for a conjugated 1,3-diene system is fundamental to the mechanism. masterorganicchemistry.com

However, it is conceivable for this compound to participate in a Diels-Alder reaction as a dienophile . In this scenario, one of its double bonds would react with a suitable conjugated diene. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups conjugated to the double bond. masterorganicchemistry.comuobabylon.edu.iq Since this compound lacks such activating groups, it would be considered a relatively unreactive dienophile.

While this compound itself is not a suitable diene for the Diels-Alder reaction, some of its isomers, such as 1,3-heptadiene, are conjugated and can readily undergo this reaction. chegg.comchegg.com It is also important to consider that under certain conditions, such as in the presence of a catalyst, this compound could potentially isomerize to a conjugated diene, which could then participate in a Diels-Alder reaction.

In the context of substituted 1,5-heptadienes, such as 2,6-dimethyl-1,5-heptadiene, the diene structure makes it a potential candidate for cycloaddition reactions like the Diels-Alder reaction, leading to the formation of cyclohexene (B86901) derivatives. ontosight.ai

Photosensitized Cyclization Mechanisms (e.g., 3-Methylene-1,5-heptadiene)

The photosensitized cyclization of 3-methylene-1,5-heptadiene and its derivatives to form methylenebicyclo[2.1.1]hexane structures has been a subject of mechanistic study. oregonstate.edu When trans-3-methylene-1,5-heptadiene is irradiated in the presence of a photosensitizer like benzophenone, it isomerizes to a 6:1 mixture of two 5-methyl-2-methylenebicyclo[2.1.1]hexanes. oregonstate.edu The same product mixture is obtained from the irradiation of the isomeric cis-triene. oregonstate.edu

Theoretical investigations using the extended Hückel molecular orbital method have provided insights into the electronic states of the intermediates involved in this stereospecific cyclization. oup.com These calculations suggest that the reaction likely proceeds through the formation of an intermediate that cyclizes after transitioning to the ground state singlet. oup.com The stability of this intermediate and the subsequent bond formation are influenced by the overlap between the 2p electrons in the highest occupied molecular orbital (HOMO) of the two carbon atoms that will form the new bond. oup.com This overlap stabilization is a key factor in the cyclization process and aligns with the principles of the frontier electron theory. oup.com

It's important to note that direct irradiation, without a photosensitizer, leads to a different major product, a cyclobutene, highlighting the critical role of the sensitizer (B1316253) in directing the reaction pathway towards the bicyclic product. oregonstate.edu

Catalytic Reaction Pathways

Rare-earth metal catalysts, particularly those of scandium and yttrium, are effective in promoting the C-H alkylation and cyclization of dienes like this compound. acs.org The mechanism for these transformations often involves a tandem sequence of C-H activation followed by alkene insertion. acs.org For instance, scandium catalysts can trigger a cyclization/hydroarylation cascade with 1,5-dienes and aromatic ethers. acs.org

Density Functional Theory (DFT) calculations have been employed to elucidate the energetic pathways of these reactions. researchgate.netresearchgate.net In the scandium-catalyzed C-H alkylation of sulfides with this compound, the reaction proceeds through the formation of an active catalyst-substrate complex. researchgate.netresearchgate.net This is followed by alkene insertion and subsequent cyclization steps. The free energy profile indicates that these steps are kinetically feasible under the reaction conditions. researchgate.net The mechanism can be influenced by the specific rare-earth metal and the ligands attached to it. For example, the cyclopolymerization of functionalized 1,6-heptadienes catalyzed by a scandium complex proceeds via a regio- and stereoselective pathway. acs.org

The general catalytic cycle for the allylic alkylation of alkenes, which shares mechanistic features with diene cyclization, is proposed to involve the formation of a nucleophilic allylic rare-earth metal species. chemrxiv.org This intermediate then inserts an alkene, leading to a rare-earth metal alkyl species. Protonation of this species by another alkene molecule releases the product and regenerates the catalyst. chemrxiv.org

Heteroatom-containing substrates can significantly influence the mechanism and outcome of rare-earth catalyzed C-H alkylation reactions. nih.govacs.org The heteroatom (such as sulfur, oxygen, or nitrogen) can coordinate to the rare-earth metal center, thereby affecting the coordination and insertion of the alkene. nih.govacs.org This interaction can stabilize key transition states and intermediates in the catalytic cycle. acs.org

DFT studies have revealed that for substrates like sulfides, the alkene insertion can proceed via a "sulfide-facilitated mechanism". nih.gov This mechanism is often favored when there is less steric hindrance around the catalyst-substrate complex, leveraging the affinity of the rare-earth metal for the heteroatom. nih.gov In cases with greater steric hindrance, a "substrate-free" mechanism may become more favorable. nih.govacs.org The ability to switch between these mechanisms by tuning the steric properties of the catalyst and substrate offers a way to control the reaction pathway. nih.gov

The coordinating effect of the heteroatom is crucial for achieving high activity and regioselectivity in reactions such as the hydropyridylation of internal alkenes. acs.org The ligand role of heteroatom-containing substrates, which has often been overlooked, can be pivotal in determining the site selectivity of C-H activation. nih.gov

Site and regioselectivity in rare-earth catalyzed C-H alkylation are determined by a delicate balance of electronic and steric factors. researchgate.netacs.org The coordination of a heteroatom in the substrate to the metal center is a key factor in directing the regioselectivity. acs.org For example, in the C-H alkylation of pyridines with internal alkenes, the heteroatom in the alkene directs the regioselective hydropyridylation. acs.org

The structure of the catalyst, including the ligands attached to the rare-earth metal, also plays a critical role. Different ligand backbones can lead to different regiochemical outcomes (e.g., linear vs. branched products). beilstein-journals.org DFT calculations have shown that both steric and electronic factors are responsible for the regioselectivity of alkene insertion. researchgate.net For instance, in the reaction of sulfides with alkenes, electronic factors control the 2,1-insertion manner for vinylsilanes, while a combination of steric and electronic factors dictates the 1,2-insertion for alkyl-substituted alkenes. researchgate.net

The interplay between the catalyst, substrate, and reaction conditions ultimately governs the selective activation of specific C-H bonds and the subsequent regioselective formation of new C-C bonds. nih.govorganic-chemistry.org

The carbonyl-ene reaction is a pericyclic reaction that involves an alkene with an allylic hydrogen (the ene) and a carbonyl compound (the enophile). wikipedia.org While thermal carbonyl-ene reactions often require high temperatures, the use of Lewis acid catalysts can facilitate these reactions under milder conditions with high yields and selectivities. wikipedia.org

Nickel-catalyzed carbonyl-ene type reactions have shown unique selectivity patterns. nih.gov For instance, these reactions can be selective for monosubstituted alkenes over more substituted ones. nih.gov A notable example is the thermal carbonyl-ene reaction between 6-methyl-1,5-heptadiene (B13792316) and the highly electron-deficient diethyl oxomalonate. nih.gov

### 3.2.

#### 3.2.3. Scandocene Hydride Catalyzed Isomerization and Cyclization Pathways

Organoscandium complexes, particularly scandocene hydrides, serve as effective catalysts for a variety of transformations involving olefins, including the isomerization and cyclization of non-conjugated dienes like this compound. The general mechanism for these transformations involves key steps of reversible olefin insertion and β-hydride elimination. Scandocene hydride derivatives are known to catalyze the cyclization of α,ω-diolefins to form methylenecycloalkanes. caltech.edu For instance, a scandocene hydride catalyst can transform 1,5-hexadiene into methylenecyclopentane. caltech.edu This occurs through a sequence initiated by the insertion of one of the double bonds into the scandium-hydride (Sc-H) bond, forming a scandium-alkyl intermediate. This is followed by an intramolecular insertion of the second double bond, leading to a cyclic scandium-alkyl species which then undergoes β-hydride elimination to release the cyclized product and regenerate the scandocene hydride catalyst.

In a related transformation, scandocene hydrides catalyze the isomerization of dienes. For example, 3-methyl-1,4-pentadiene (B74747) can be isomerized to 1,5-hexadiene, which subsequently cyclizes. caltech.edu These catalytic processes are driven by the formation of more stable products and proceed through reversible olefin insertion and β-alkyl elimination steps. caltech.edu The cyclization of this compound would similarly proceed via insertion of a terminal double bond into the Sc-H bond, followed by intramolecular insertion of the second double bond to form a six-membered ring, which upon β-hydride elimination would yield methylenecyclohexane.

#### 3.2.4. Palladium-Catalyzed Double Substitution Reaction Mechanisms

Palladium catalysts are widely used to facilitate substitution reactions on dienes. The reaction of 1,6-heptadiene (B165252), a close structural analog of this compound, with palladium acetate (B1210297) in acetic acid results in an abnormal anti-Markovnikov addition, yielding cis and trans 1-acetoxy-1,6-heptadienes. researchgate.netoup.com The proposed mechanism for such reactions involves the formation of a π,σ-palladium species within a stable pseudo-six-membered ring. oup.com

A general mechanism for palladium-catalyzed double substitution reactions on dienes often begins with the generation of an active palladium complex, such as an aryl palladium species (Ar-Pd-X), from the reaction of a palladium(II) precursor with an aryl halide. clockss.org This complex then coordinates to one of the double bonds of the this compound. This is followed by the insertion of the olefin into the Ar-Pd bond to form a palladium σ-complex. clockss.org From this intermediate, several pathways can lead to substitution products. A nucleophile can attack this σ-complex, leading to the substituted product. clockss.org Alternatively, the σ-complex can rearrange into a more stable π-allyl palladium intermediate, especially if a 1,3-diene system can be formed. Nucleophilic attack on this π-allyl complex then yields the final substituted product. The nature of the ligands on the palladium, the nucleophile, and the reaction conditions all play a crucial role in determining the specific pathway and the regioselectivity and stereoselectivity of the final product. cas.cn

### 3.3. Redox Reaction Mechanisms

#### 3.3.1. Oxidation Pathways and Product Formation (e.g., epoxides, alcohols)

The oxidation of this compound can proceed through several pathways depending on the oxidizing agent and reaction conditions. The presence of two isolated double bonds allows for reactions typical of simple alkenes.

Strong oxidizing agents like hot, basic potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by an oxidative workup can cause oxidative cleavage of the double bonds. youtube.comchemistrysteps.comlibretexts.orglibretexts.org In this process, the C=C double bonds are completely broken. With KMnO₄, the carbons of the double bonds are oxidized to the highest possible oxidation state; terminal =CH₂ groups become carbon dioxide, while internal -CH= groups become carboxylic acids. For this compound, this would result in the formation of succinic acid and formic acid (which may be further oxidized to CO₂).

The mechanism for ozonolysis involves the initial [3+2] cycloaddition of ozone to a double bond to form an unstable primary ozonide (molozonide). libretexts.org This intermediate quickly rearranges to a more stable secondary ozonide. libretexts.org Subsequent workup determines the final products. A reductive workup (e.g., with dimethyl sulfide) would yield aldehydes, while an oxidative workup (e.g., with hydrogen peroxide) would yield carboxylic acids. libretexts.orglibretexts.org

Milder oxidation, for example with a peroxy acid (like m-CPBA) or under controlled conditions with other reagents, can lead to the epoxidation of one or both double bonds to form 1,2-epoxy-5-heptene and 1,2,5,6-diepoxyheptane. If cold, dilute, and neutral or slightly alkaline KMnO₄ is used, syn-dihydroxylation can occur at one or both double bonds, leading to the formation of hept-5-ene-1,2-diol and heptane-1,2,5,6-tetraol, respectively.

#### 3.3.2. Hydrogenation Mechanisms to Saturated Hydrocarbons

The hydrogenation of this compound to the corresponding saturated hydrocarbon, heptane, is an addition reaction where two molecules of hydrogen (H₂) are added across the two double bonds. This reaction is thermodynamically favorable but requires a metal catalyst to proceed at a practical rate. libretexts.org Commonly used catalysts include finely divided metals such as palladium (Pd), platinum (Pt), and nickel (Ni), often supported on a high-surface-area material like activated carbon (e.g., Pd/C). libretexts.orgmasterorganicchemistry.com

The mechanism of catalytic hydrogenation occurs on the surface of the metal catalyst. msu.edu The process begins with the adsorption of both the hydrogen gas and the this compound onto the catalyst surface. libretexts.org On the surface, the H-H bond of the molecular hydrogen is cleaved, and the hydrogen atoms bind to the metal. libretexts.org The alkene also complexes with the metal surface via its π-electrons. The reaction proceeds through the stepwise transfer of two hydrogen atoms from the metal surface to the two carbons of a double bond. libretexts.org Because the alkene is adsorbed on one side of the flat catalyst surface, both hydrogen atoms are typically added to the same face of the double bond. libretexts.org This mode of addition is known as syn-addition. For this compound, the hydrogenation of one double bond would first yield 1-heptene, which remains adsorbed and subsequently reacts with more hydrogen to give the final product, heptane.

### 3.4. Electrophilic and Nucleophilic Substitution Reactions

The characteristic reaction of alkenes, including the double bonds in this compound, is electrophilic addition, not substitution. libretexts.orgbyjus.com The high electron density of the π-bond makes it nucleophilic and susceptible to attack by electrophiles. libretexts.orgmakingmolecules.com An electrophilic substitution reaction would require the regeneration of the double bond, which is energetically unfavorable compared to the addition product. ucalgary.ca In a typical electrophilic addition, an electrophile (E⁺) attacks the double bond, forming a carbocation intermediate. This is followed by a rapid attack by a nucleophile (Nu⁻) on the carbocation to form the final addition product. libretexts.org For a substitution to occur, a group would have to be eliminated from an adjacent carbon, which is not a typical pathway for simple alkenes.

Catalytic Applications in 1,5 Heptadiene Chemistry

Transition Metal Catalysis

Transition metals are at the forefront of activating the C-H and C=C bonds within 1,5-heptadiene, enabling a variety of selective and complex transformations.

Rare-earth metals like scandium and yttrium have demonstrated utility in catalyzing the selective functionalization of C-H bonds. Research into the behavior of 2,6-dimethyl-1,5-heptadiene with scandium and yttrium catalysts, such as (C₅Me₅)ScR₂, shows that these catalysts can facilitate the cyclization of the diene through a σ-bond metathesis mechanism. Kinetic studies indicate that this reaction proceeds via a four-membered transition state with relatively low activation barriers. This approach represents a powerful method for intramolecular C-H activation, leading to the formation of cyclic hydrocarbon products. sigmaaldrich.com Furthermore, scandium complexes have been effectively used in the cyclocopolymerization of similar dienes like 1,5-hexadiene (B165246) with ethylene (B1197577) and styrene (B11656), producing novel cyclopolyolefins. acs.org

Nickel-phosphine complexes serve as effective catalysts for carbonyl-ene type reactions, a process that forms a new carbon-carbon bond and a hydroxyl group. While broadly applicable, these catalysts have been noted in the context of dienes similar to this compound. For instance, a thermal carbonyl-ene reaction has been documented between 6-methyl-1,5-heptadiene (B13792316) and the highly electron-deficient diethyl oxomalonate. nih.gov More advanced catalytic systems, often involving a nickel-phosphine catalyst in conjunction with a silyl (B83357) triflate and a base, can function as a synthetic equivalent for an allylmetal reagent in carbonyl additions. nih.gov These reactions are significant as they can involve simple alpha-olefins and various aldehydes, showcasing the versatility of nickel catalysis in C-C bond formation. nih.gov

Palladium catalysts are renowned for their ability to mediate a wide array of complex organic transformations, including sigmatropic rearrangements. For 1,5-dienes like this compound, the palladium(II)-catalyzed Cope rearrangement is a key reaction. researchgate.net Catalysts such as PdCl₂(NCPh)₂ can significantly accelerate this nih.govnih.gov-sigmatropic rearrangement, allowing it to proceed at room temperature, a stark contrast to the high temperatures (150-200 °C) required for the thermal equivalent. researchgate.net The mechanism is believed to involve the formation of a transient cyclo-carbenium ion intermediate, which then fragments to yield the rearranged product. researchgate.net This catalytic approach has been instrumental in the synthesis of complex molecules and can be applied to achieve clean γ-allylation of vinyl esters and acids. researchgate.net

Early transition metals, particularly hafnium and zirconium, are central to the cyclopolymerization of non-conjugated dienes. This process transforms linear dienes into polymers containing cyclic units within their main chain, which can enhance thermal stability. cambridge.org Zirconocene (B1252598) and hafnocene catalysts are effective for the cyclopolymerization of 1,6-heptadiene (B165252), a close analog of this compound, yielding polymers with 1,3-disubstituted six-membered rings. cambridge.org For example, cationic hafnium complexes like [Cp*₂HfMe]⁺X⁻ can polymerize 4-trimethylsiloxy-1,6-heptadiene, resulting in a high molecular weight polymer where the siloxy group can be later converted to a hydroxyl group. cambridge.org The efficiency of cyclization is crucial, as uncyclized units can lead to undesirable cross-linking. cambridge.org

| Catalyst System | Diene Substrate | Key Findings |

| Zirconocene/Hafnocene | 1,6-Heptadiene & derivatives | Produces polymers with 1,3-disubstituted six-membered rings. cambridge.org |

| [Cp*₂HfMe]⁺X⁻ | 4-trimethylsiloxy-1,6-heptadiene | Yields high molecular weight polymer with complete cyclization. cambridge.org |

| Me₂Si(Ind)₂ZrCl₂ | Diallyldimethylsilane | Can lead to incomplete cyclization, resulting in pendant allyl groups. cambridge.org |

Rhodium complexes paired with chiral diene ligands represent a sophisticated strategy for achieving asymmetric catalysis. While research on the direct asymmetric cyclopolymerization of this compound is limited, the power of this catalytic system has been demonstrated with other unsaturated substrates. For instance, rhodium catalysts ligated with chiral dienes have been successfully employed in the asymmetric cyclopolymerization of achiral 1,8-diynes. acs.org This suggests the potential for similar systems to be applied to non-conjugated dienes like this compound to produce optically active polymers with chirality embedded in the main chain. The development of novel chiral diene ligands is an active area of research, expanding their use in various rhodium-catalyzed asymmetric reactions, including 1,4-additions and annulations. organic-chemistry.orgrsc.org

Organocatalysis and Lewis Acid Catalysis

Beyond transition metals, organocatalysis and Lewis acid catalysis offer metal-free alternatives for activating this compound and its derivatives.

Organocatalysis often employs small, chiral organic molecules to induce enantioselectivity. One prominent strategy involves the reversible formation of an iminium ion from an α,β-unsaturated aldehyde and a chiral amine catalyst. princeton.educaltech.edu This activation lowers the LUMO of the substrate, facilitating reactions like the Diels-Alder cycloaddition with dienes. princeton.edu This principle is directly applicable to reactions involving this compound as the diene component. Additionally, organocatalysis has been shown to enable Cope rearrangements of substrates like 3,3-dimethyl-7-phenyl-1,5-heptadiene-2-carboxaldehyde, demonstrating its utility in mediating pericyclic reactions. researchgate.net

Lewis acid catalysis, traditionally reliant on metal salts, also encompasses metal-free variants. nih.gov Compounds with Lewis acidic character, such as those containing carbenium or silyl cations, and certain ionic liquids can catalyze reactions by activating electrophiles. nih.govbeilstein-journals.org For a substrate like this compound, a Lewis acid could activate a dienophile, promoting a Diels-Alder reaction. The use of soft Lewis acids is particularly relevant for activating substrates containing soft atoms, such as the sulfur in a thioester dienophile, for cycloaddition reactions with dienes. beilstein-journals.org

Catalyst Design and Optimization for this compound Reactions

Achieving stereochemical control in reactions of this compound is paramount for their application in synthesis. The primary strategy revolves around the rational design of chiral catalysts that can influence the geometry of the reaction's transition state.

A fundamental aspect of stereocontrol in the Cope rearrangement is the inherent preference for a highly ordered, chair-like transition state. wikipedia.org This conformational preference allows for the efficient transfer of chirality from a chiral center in the starting material to the product. In catalytic asymmetric variants, the goal is to create a chiral environment that favors one transition state geometry over another.

For organocatalytic Cope rearrangements, this is achieved by using chiral catalysts, such as the 7-substituted diazepane carboxylate, which form a chiral iminium ion with the substrate. nih.govmdpi.com This brings the catalyst's chiral information into close proximity with the reacting diene system, influencing the facial selectivity of the rearrangement.

In metal-catalyzed reactions, stereocontrol is typically imparted by chiral ligands bound to the metal center. rsc.org For rhodium-catalyzed reactions, a vast library of chiral ligands, particularly chiral diene and phosphine (B1218219) ligands, has been developed. organic-chemistry.orgnih.govnih.gov The development of C₂-symmetric diene ligands, for example, has been instrumental in achieving high enantioselectivity in rhodium-catalyzed additions and cyclizations. researchgate.net By creating a well-defined and rigid chiral pocket around the metal, these ligands dictate how the this compound substrate coordinates and reacts, leading to the preferential formation of one enantiomer. nih.govrsc.org

Electronic Effects: The electron-donating or -accepting nature of a ligand can significantly impact the reactivity of the metal center. In rhodium-catalyzed hydroformylation of 1,5-dienes, for example, strongly σ-donating phosphine ligands can restrict unwanted side reactions like double bond isomerization, whereas less-donating phosphite (B83602) ligands may favor different products. researchgate.net The electronic properties of the ligand can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, thereby controlling both activity and selectivity. acs.org

Steric Effects: The size and shape of ligands create a specific steric environment around the metal catalyst that can control selectivity. acs.org In rhodium-catalyzed hydroformylation, the use of bulky bisphosphite ligands was shown to be crucial for achieving high selectivity towards the desired linear dialdehyde (B1249045) product from 1,3-butadiene. researchgate.net Similarly, in rhodium-catalyzed cycloadditions, bulky ligands can create steric repulsions that destabilize certain intermediates, accelerating product formation and influencing regioselectivity. acs.org Chiral diene ligands often rely on bulky substituents to create a rigid and well-defined chiral pocket that effectively blocks certain approaches of the substrate, leading to high enantioselectivity. nih.govnih.gov

Computational and Theoretical Chemistry of 1,5 Heptadiene

Quantum Chemical Methodologies Applied to 1,5-Heptadiene Systems

Various computational methods, each with a different level of theory and computational cost, have been utilized to investigate molecules with structures and reactivity patterns similar to this compound. These methods provide a foundational understanding that can be extended to this compound.

Density Functional Theory (DFT) has become a popular tool for studying the properties of organic molecules. The B3LYP functional, in particular, is widely used for conformational analysis and geometry optimizations. researchgate.netgrafiati.comexplorationpub.com For systems analogous to this compound, DFT calculations are instrumental in determining the most stable conformers and the energy barriers between them. nih.gov While specific studies focusing solely on this compound are not abundant in the literature, the principles of applying B3LYP for conformational searches on flexible organic molecules are well-established. researchgate.net

The M06 suite of functionals is also relevant for diene systems, although specific applications to this compound are not extensively documented. The choice of functional within DFT is crucial, as it can significantly impact the accuracy of the calculated properties.

| Functional | Key Features | Typical Applications |

|---|---|---|

| B3LYP | Hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Geometry optimization, vibrational frequency calculation, and conformational analysis of organic molecules. researchgate.netgrafiati.comexplorationpub.com |

| B3PW91 | Hybrid functional similar to B3LYP, but using the Perdew-Wang 1991 correlation functional. | Electronic structure and property calculations. |

| M06 | A family of hybrid meta-GGA functionals with varying amounts of Hartree-Fock exchange. | Thermochemistry, kinetics, and noncovalent interactions. |

Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theoretical accuracy.

Extended Hückel Molecular Orbital (EHMO) Theory: This is a semi-empirical method that provides a qualitative understanding of molecular orbitals and bonding in molecules. While less common for quantitative predictions today, it has been foundational in the development of molecular orbital theory.

Complete Active Space Self-Consistent Field (CASSCF) and Second-Order Perturbation Theory (CASPT2): These are powerful multireference methods used for studying electronic structures, especially in cases where single-reference methods like DFT may fail, such as in the study of transition states and excited states. molcas.orguni-stuttgart.dedipc.orgarxiv.orggithub.io

A notable application of these methods to a closely related system is the study of the Cope rearrangement of 1,5-hexadiene (B165246). researchgate.net The mechanism of this pericyclic reaction was investigated at the CASSCF/6-31G(d,p) level of theory. researchgate.net This type of analysis helps in understanding the electronic nature of the transition state, which can be aromatic or diradical in character. researchgate.net Given that this compound can also undergo Cope-type rearrangements, these findings for 1,5-hexadiene provide a strong theoretical framework for predicting the behavior of this compound under similar reaction conditions.

| Method | Description | Application to Diene Systems |

|---|---|---|

| Extended Hückel MO | A semi-empirical method that considers all valence electrons. | Provides qualitative insights into molecular orbital interactions. |

| CASSCF | A multiconfigurational self-consistent field method that provides a good description of static correlation. dipc.orgarxiv.org | Used to study the mechanism of pericyclic reactions like the Cope rearrangement in 1,5-hexadiene. researchgate.net |

| CASPT2 | A multireference second-order perturbation theory method that adds dynamic correlation on top of a CASSCF wavefunction. molcas.orguni-stuttgart.degithub.io | Provides more accurate energies for transition states and excited states in diene rearrangements. researchgate.net |

Semi-empirical methods, such as MINDO/3 and AM1, offer a computationally less expensive alternative to ab initio methods and DFT for studying large molecular systems. These methods use parameters derived from experimental data to simplify the calculations.

Electronic Structure and Reactivity Predictions

Theoretical calculations are crucial for predicting the electronic structure and reactivity of molecules like this compound.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com

In the context of pericyclic reactions, such as the Cope rearrangement that 1,5-dienes undergo, FMO analysis is particularly insightful. imperial.ac.uk The thermal Cope rearrangement of 1,5-hexadiene, a molecule structurally very similar to the reacting core of this compound, has been analyzed using FMO theory. researchgate.net The interaction between the HOMO and LUMO of the two interacting allyl fragments within the molecule dictates the stereochemical outcome of the reaction. This analysis can be directly extended to this compound to predict its reactivity in similar sigmatropic rearrangements.

Computational methods are essential for predicting the relative stabilities of different isomers and conformers of a molecule. For dienes, this includes predicting the stability of various stereoisomers.

A computational study on 2,5-heptadiene, a constitutional isomer of this compound, has been performed to predict the number of possible stereoisomers. doubtnut.comyoutube.com Such studies typically involve identifying all possible stereogenic centers (in the case of 2,5-heptadiene, the double bonds) and then using computational methods to determine the number of unique stereoisomers. doubtnut.comyoutube.com

For this compound, computational studies would involve optimizing the geometries of the (R)- and (S)-enantiomers if a chiral center is introduced through substitution, or the various diastereomers if multiple stereocenters are present. The relative energies of these optimized structures would then provide a prediction of their relative stabilities. A computational study on the R and S isomers of persin diene, a more complex diene, highlights the use of DFT to determine reactive sites and relate them to biological activity, a methodology that could be applied to derivatives of this compound. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. A central concept in this endeavor is the potential energy surface (PES), which maps the potential energy of a system as a function of the geometric coordinates of its atoms. youtube.com Reactants and products are located at local minima on the PES, while the pathway between them proceeds through a saddle point known as the transition state (TS). youtube.comresearchgate.net

The construction of a PES for a reaction of this compound, such as a sigmatropic rearrangement or cycloaddition, is typically performed using quantum mechanical methods like Density Functional Theory (DFT). researchgate.netacs.org These calculations allow for the geometry optimization of stationary points (reactants, products, and transition states). researchgate.net A transition state is characterized by having a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. researchgate.net Methods such as the Quasi-Newton Searching (QST3) method are used to locate these transition state structures. researchgate.net Once located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the transition state correctly connects the desired reactant and product minima on the PES. researchgate.net

Once the potential energy surface has been mapped and the transition states characterized, the reaction pathway can be elucidated. nih.gov The pathway represents the lowest energy route that connects reactants to products. researchgate.net For reactions with multiple steps, the mechanism involves a series of elementary steps, each with its own transition state and intermediate species. wikipedia.orgstudymind.co.uk

Table 1: Example Energy Profile for a Hypothetical Two-Step Reaction of this compound

| Species | Relative Gibbs Free Energy (kcal/mol) | Description |

| Reactants (this compound + X) | 0.0 | Starting materials |

| Transition State 1 (TS1) | +25.0 | Highest energy point of Step 1 |

| Intermediate | +10.0 | Product of Step 1 |

| Transition State 2 (TS2) | +20.0 | Highest energy point of Step 2 |

| Products | -15.0 | Final products |

Note: In this illustrative example, Step 1 has a higher activation energy (25.0 kcal/mol) than Step 2 (10.0 kcal/mol, calculated from the intermediate). Therefore, Step 1 would be the rate-determining step.

Kinetic Isotope Effects (KIEs) are a sensitive probe of reaction mechanisms, providing information about bond breaking and forming in the rate-determining step. comporgchem.com Computational chemistry can predict KIEs by calculating the vibrational frequencies of the reactant and the transition state for two different isotopes (e.g., hydrogen and deuterium). The KIE is calculated from the changes in zero-point vibrational energies (ZPVE) between the ground state and the transition state upon isotopic substitution.

The theoretical prediction of KIEs is often accomplished using the Bigeleisen-Mayer equation, which relies on the vibrational frequencies of the isotopologues. comporgchem.com These calculations can be performed using various computational methods, from semi-empirical molecular orbital packages to more rigorous DFT and ab initio methods. utmb.edu For a reaction involving this compound, such as a hydrogen transfer, substituting a hydrogen atom with deuterium at a position involved in bonding changes at the transition state would lead to a predictable primary KIE. The excellent agreement often found between computed and experimental KIEs demonstrates the power of computational modeling to validate proposed reaction mechanisms. comporgchem.com

Table 2: Illustrative Computed vs. Experimental KIEs for a Hypothetical Reaction

| Isotopic Substitution | Computed KIE (kH/kD) | Experimental KIE (kH/kD) | Type of KIE |

| C1-H vs C1-D | 5.2 | 5.0 | Primary |

| C2-H vs C2-D | 1.1 | 1.08 | Secondary |

| C4-H vs C4-D | 1.02 | 1.01 | Secondary |

Spectroscopic Property Simulations

Computational methods are widely used to predict the vibrational spectra of molecules, which is invaluable for interpreting experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. nih.govnih.gov For this compound, these simulations are typically carried out using DFT methods, which can calculate the harmonic vibrational frequencies and their corresponding intensities. nih.gov

The calculation involves optimizing the molecular geometry to a minimum on the potential energy surface and then computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes, which describe the collective motion of the atoms for each vibration. uzh.ch Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement with experimental data. researchgate.net The predicted spectra help in the assignment of experimental vibrational bands to specific molecular motions. nih.govugent.be

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| =C-H stretch | 3010-3095 | Stretching of H atoms on double-bonded carbons |

| C-H stretch (sp³) | 2850-2960 | Stretching of H atoms on single-bonded carbons |

| C=C stretch | 1640-1680 | Stretching of the carbon-carbon double bonds |

| CH₂ scissoring | 1450-1470 | Bending motion of the methylene (B1212753) groups |

| C-C stretch | 1000-1300 | Stretching of the carbon-carbon single bonds in the chain |

| =C-H bend (out-of-plane) | 910-990 | Bending of C-H bonds on the vinyl groups |

Simulation of Nuclear Magnetic Resonance (NMR) Chemical Shifts

The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts provides invaluable insight into the electronic structure and conformation of molecules. For this compound, a non-conjugated diene, computational methods such as Density Functional Theory (DFT) are employed to simulate its ¹H and ¹³C NMR spectra. These simulations are crucial for assigning experimental spectra, understanding the influence of molecular geometry on shielding tensors, and predicting the spectral properties of novel or unstable compounds.

The calculation of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, which is effective in mitigating the issue of gauge dependence in magnetic property calculations. The process involves an initial geometry optimization of the this compound molecule, commonly using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger) to find the lowest energy conformation. Following optimization, the NMR shielding constants are calculated at the same or a higher level of theory. The final chemical shifts (δ) are then obtained by referencing the calculated isotropic shielding values (σ) of the molecule's nuclei to the shielding value of a standard reference, typically tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_ref - σ_iso).

Due to the absence of specific published DFT calculations of NMR chemical shifts for this compound, a representative simulated dataset is presented below. These values are based on established principles for alkene chemical shifts and data from analogous non-conjugated dienes. The simulated chemical shifts reflect the distinct electronic environments of the different carbon and hydrogen atoms in the this compound molecule.

The olefinic protons (H1, H2, H5, H6) are expected to resonate at higher chemical shifts compared to the aliphatic protons due to the anisotropic effect of the double bonds. Similarly, the sp²-hybridized carbons of the double bonds (C1, C2, C5, C6) will appear significantly downfield in the ¹³C NMR spectrum compared to the sp³-hybridized carbons.

Simulated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Simulated ¹H Chemical Shift (ppm) | Simulated ¹³C Chemical Shift (ppm) |

| C1 | Olefinic (CH₂) | - | ~115 |

| H1 | Olefinic (CH₂) | ~5.0 | - |

| C2 | Olefinic (CH) | - | ~138 |

| H2 | Olefinic (CH) | ~5.8 | - |

| C3 | Aliphatic (CH₂) | - | ~34 |

| H3 | Aliphatic (CH₂) | ~2.1 | - |

| C4 | Aliphatic (CH₂) | - | ~29 |

| H4 | Aliphatic (CH₂) | ~1.4 | - |

| C5 | Olefinic (CH) | - | ~132 |

| H5 | Olefinic (CH) | ~5.4 | - |

| C6 | Olefinic (CH) | - | ~129 |

| H6 | Olefinic (CH) | ~5.5 | - |

| C7 | Aliphatic (CH₃) | - | ~18 |

| H7 | Aliphatic (CH₃) | ~0.9 | - |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,5 Heptadiene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 1,5-heptadiene, offering detailed information at the atomic level. High-field instruments provide the necessary resolution to decipher complex spin systems and accurately determine chemical shifts and coupling constants.

High-Field ¹H and ¹³C NMR for Detailed Structural Assignment

High-field ¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous assignment of all proton and carbon signals in the this compound molecule.

The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the different types of protons present. The vinyl protons at the C1 and C2 positions, as well as those at C5 and C6, resonate in the downfield region, typically between 4.9 and 5.9 ppm. The allylic protons at C3 and C4, and the terminal methyl protons at C7 (in derivatives), appear at higher field strengths. The intricate splitting patterns observed are a result of geminal, vicinal, and allylic couplings, which can be fully resolved and analyzed using high-field NMR.

The ¹³C NMR spectrum provides complementary information, with the olefinic carbons (C1, C2, C5, and C6) appearing in the downfield region (around 114-139 ppm) and the aliphatic carbons (C3 and C4) resonating at higher fields. The specific chemical shifts are sensitive to the local electronic environment and the geometry of the double bonds.

Interactive Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.93 - 5.05 | m | |

| H-2 | 5.70 - 5.88 | m | |

| H-3 | 2.05 | m | |

| H-4 | 2.05 | m | |

| H-5 | 5.35 - 5.48 | m | |

| H-6 | 5.35 - 5.48 | m | |

| H-7 | 1.63 | d | 4.9 |

Interactive Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (ppm) |

| C-1 | 114.4 |

| C-2 | 138.8 |

| C-3 | 33.6 |

| C-4 | 31.9 |

| C-5 | 129.9 |

| C-6 | 124.6 |

| C-7 | 17.9 |

Application of Advanced NMR Techniques for Stereochemical Analysis

The determination of the stereochemistry of this compound derivatives, particularly those with substituents or newly formed stereocenters, necessitates the use of advanced 2D NMR techniques.

Correlation Spectroscopy (COSY): This experiment is fundamental for establishing proton-proton connectivity within the molecule. Cross-peaks in a COSY spectrum reveal which protons are scalar coupled, allowing for the tracing of the carbon backbone. For instance, the correlation between the allylic protons and the vinylic protons can be unequivocally established.

Heteronuclear Single Quantum Coherence (HSQC): HSQC provides direct one-bond correlation between protons and their attached carbons. This is crucial for assigning the ¹³C signals based on the already assigned ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This technique is invaluable for connecting different spin systems and for assigning quaternary carbons that have no directly attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is the premier NMR technique for determining the spatial proximity of protons, which is essential for stereochemical assignments. Through-space correlations (cross-peaks) are observed between protons that are close to each other in space, regardless of whether they are scalar coupled. This allows for the differentiation between cis and trans isomers around a double bond or the determination of the relative stereochemistry of substituents along the carbon chain. For example, in a substituted this compound, a NOESY experiment could distinguish between diastereomers by identifying key through-space interactions.

Mechanistic Insights from In Situ NMR Studies

While specific in situ NMR studies on this compound are not extensively reported in the reviewed literature, this technique offers powerful capabilities for elucidating reaction mechanisms. By monitoring a reaction directly in the NMR tube, one can identify and characterize reactive intermediates, determine reaction kinetics, and gain a deeper understanding of the transformation pathway.

For reactions involving this compound, such as metathesis, polymerization, or cyclization reactions, in situ NMR could provide invaluable data. For instance, in a ring-closing metathesis reaction, the disappearance of the signals corresponding to the starting diene and the appearance of new signals for the cyclic product and the volatile olefin byproduct could be monitored in real-time. The identification of any transient catalyst-substrate complexes or intermediate species would provide direct evidence for the proposed catalytic cycle.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a molecular fingerprint of this compound and is particularly useful for identifying functional groups and probing conformational isomers.

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is dominated by absorption bands corresponding to the vibrations of its alkene and alkane moieties. Key characteristic bands include:

=C-H stretching: These vibrations typically appear above 3000 cm⁻¹, with a band around 3079 cm⁻¹ being characteristic of the C-H bonds on the sp² hybridized carbons of the double bonds.

C-H stretching: The stretching vibrations of the C-H bonds on the sp³ hybridized carbons (the methylene (B1212753) groups) are observed in the 2800-3000 cm⁻¹ region. For this compound, bands are typically seen around 2962 cm⁻¹, 2929 cm⁻¹, and 2856 cm⁻¹.

C=C stretching: The carbon-carbon double bond stretch gives rise to a characteristic absorption band in the region of 1643 cm⁻¹. The intensity of this band can be influenced by the symmetry of the molecule.

=C-H bending (out-of-plane): These "wagging" vibrations are often strong and occur in the fingerprint region. For the terminal vinyl group (-CH=CH₂), a strong band is observed around 910 cm⁻¹. Another band around 993 cm⁻¹ is also characteristic of the vinyl group.

ATR-IR offers the advantage of simplified sample handling and is particularly useful for the analysis of films or surfaces, but provides essentially the same spectral information as traditional transmission FTIR for a liquid sample like this compound.

Interactive Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3079 | =C-H stretch |

| 2962 | C-H asymmetric stretch (CH₂) |

| 2929 | C-H symmetric stretch (CH₂) |

| 2856 | C-H stretch (CH₂) |

| 1643 | C=C stretch |

| 1458 | CH₂ scissoring |

| 993 | =C-H bend (out-of-plane) |

| 910 | =C-H bend (out-of-plane) |

Raman Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Raman spectroscopy provides complementary information to FTIR. A key advantage of Raman spectroscopy is the strong signal often observed for symmetric, non-polar bonds, such as the C=C double bond in dienes. The C=C stretching vibration in the Raman spectrum of this compound is typically a strong and sharp band, making it an excellent diagnostic peak.

Furthermore, Raman spectroscopy is a powerful tool for conformational analysis. The low-frequency region of the Raman spectrum (below 400 cm⁻¹) contains information about skeletal vibrations and torsional modes of the molecule. Changes in the conformation of the heptadiene chain would lead to shifts in the positions and intensities of these low-frequency Raman bands. By comparing experimental Raman spectra with theoretical calculations for different possible conformers (e.g., trans vs. gauche arrangements around the C-C single bonds), the preferred conformation in the liquid or solid state can be determined. While detailed conformational studies on this compound itself are not widely published, the methodology has been successfully applied to similar unsaturated hydrocarbon chains.

Electronic Spectroscopy

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a powerful technique for probing the electronic structure of molecules containing chromophores. A chromophore is a part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths. In the context of this compound and its derivatives, UV-Vis spectroscopy provides insights into the nature of their double bonds and the effects of molecular structure on their electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Conjugation Effects

The UV-Vis spectrum of a molecule is determined by the electronic transitions that can occur when it absorbs light. For organic molecules, the most significant transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals (π → π* transitions).

This compound is an example of a molecule with isolated (non-conjugated) double bonds. The two π systems are separated by a methylene bridge, which prevents electronic communication between them. Consequently, its UV-Vis spectrum is similar to that of a simple alkene. Non-conjugated alkenes typically exhibit a strong π → π* absorption band at wavelengths shorter than 200 nm, which is in the far-UV region and often inaccessible by standard spectrophotometers libretexts.org. For instance, 1,5-hexadiene (B165246), a similar non-conjugated diene, absorbs at 185 nm egyankosh.ac.in.

The situation changes dramatically when the double bonds are conjugated, meaning they are separated by a single bond. In conjugated systems, the p-orbitals of the double bonds overlap, leading to a delocalized π electron system. This delocalization results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) spcmc.ac.inutoronto.ca. According to the principles of quantum mechanics, a smaller energy gap corresponds to the absorption of light with a longer wavelength. This shift of the absorption maximum (λmax) to a longer wavelength is known as a bathochromic or red shift youtube.com.

The effect of conjugation is evident when comparing the λmax of a non-conjugated diene with that of a conjugated diene. For example, 1,3-butadiene, a simple conjugated diene, has a λmax of 217 nm, which is significantly longer than that of non-conjugated dienes libretexts.orgegyankosh.ac.in. As the extent of conjugation increases, the λmax shifts to even longer wavelengths utoronto.ca. This principle is a cornerstone in the analysis of polyenes and other conjugated systems pressbooks.pub.

| Compound | Type of Diene | λmax (nm) |

| 1,5-Hexadiene | Non-conjugated | 185 egyankosh.ac.in |

| 1,3-Butadiene | Conjugated | 217 libretexts.orgegyankosh.ac.in |

| 1,3,5-Hexatriene | Conjugated | 258 libretexts.org |

Correlation of UV-Vis Spectra with Steric Hindrance to Planarity

For a conjugated system to exhibit maximum electronic delocalization and thus absorb at the longest possible wavelength, the p-orbitals of the double bonds must be coplanar. Any steric hindrance that forces the conjugated system out of planarity will reduce the effective overlap of these orbitals. This disruption of conjugation leads to a decrease in the λmax value, a phenomenon known as a hypsochromic or blue shift youtube.com.

This effect is particularly noticeable in substituted conjugated dienes or polyenes where bulky substituents can cause twisting around the single bond connecting the double bonds. For example, in cis-isomers of stilbene, steric interference between the bulky phenyl groups forces the molecule to be non-planar, resulting in decreased conjugation and a lower λmax compared to the trans-isomer, which can adopt a more planar conformation spcmc.ac.inyoutube.com.

While this compound itself is not conjugated, this principle is highly relevant to its conjugated derivatives. If a derivative of this compound were synthesized to have a conjugated system (e.g., 2,4-heptadiene), the introduction of bulky substituents could force the diene into a non-planar conformation. This would be observable in the UV-Vis spectrum as a shift of the λmax to a shorter wavelength compared to an analogous planar conjugated diene. The magnitude of this hypsochromic shift can provide qualitative information about the degree of steric hindrance and the deviation from planarity in the molecule.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of fragmentation patterns. When coupled with gas chromatography (GC), it allows for the separation and identification of individual components in a complex mixture.

Determination of Molecular Fragmentation Patterns for Structural Confirmation

In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, which can dislodge an electron from the molecule to form a positively charged molecular ion (M+). This molecular ion is often energetically unstable and can break apart into smaller, charged fragments and neutral radicals chemguide.co.uk. The pattern of these fragments is characteristic of the original molecule's structure.

For this compound (C7H12), the molecular weight is 96.17 g/mol nist.govnist.gov. The mass spectrum would therefore show a molecular ion peak at an m/z of 96. The fragmentation of the this compound molecular ion is governed by the principles of carbocation stability. The fragmentation pattern typically shows clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH2 groups libretexts.org.

The fragmentation of alkanes and alkenes is often complex, but key fragmentation pathways for a non-conjugated diene like this compound would involve cleavage of C-C bonds, particularly those that lead to the formation of stable carbocations. Allylic cleavage (cleavage of the bond adjacent to a double bond) is a particularly favorable fragmentation pathway because it results in a resonance-stabilized allylic carbocation.

Based on the NIST Mass Spectrometry Data Center, the major fragments for this compound are observed at the following m/z values, with the base peak (the most abundant fragment) being at m/z 41 nist.gov.

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 27 | 55 | [C2H3]+ |

| 39 | 60 | [C3H3]+ |

| 41 | 100 | [C3H5]+ (Allyl cation) |

| 54 | 65 | [C4H6]+ |

| 67 | 40 | [C5H7]+ |

| 81 | 25 | [C6H9]+ (M-CH3)+ |

| 96 | 15 | [C7H12]+ (Molecular Ion) |

The prominent peak at m/z 41 corresponds to the stable allyl cation ([CH2=CH-CH2]+), which can be formed through various cleavage pathways. The peak at m/z 54 could correspond to the loss of an allyl radical. The presence of a molecular ion peak at m/z 96, even at low intensity, is crucial for confirming the molecular weight of the compound libretexts.org.

Application in Complex Mixture Analysis and Trace Component Identification

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the analysis of complex mixtures of volatile and semi-volatile organic compounds core.ac.uk. In GC, the mixture is vaporized and passed through a long column. Different compounds travel through the column at different rates depending on their physical properties (like boiling point and polarity) and interactions with the column's stationary phase. This separates the mixture into its individual components, which then enter the mass spectrometer for detection and identification core.ac.uk.

GC-MS can be used to identify this compound and its derivatives in a variety of matrices. For example, it could be used to analyze the composition of industrial solvents, the products of a chemical reaction, or the volatile organic compounds (VOCs) present in an environmental sample. The identification is based on two key pieces of information: the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer.

The retention time is the time it takes for a specific compound to travel through the GC column. For a given set of GC conditions (column type, temperature program, carrier gas flow rate), the retention time is a reproducible characteristic of that compound. The mass spectrum provides a "fingerprint" of the molecule based on its fragmentation pattern. By comparing the retention time and mass spectrum of an unknown peak in a chromatogram to those of a known standard or to a library of spectra (like the NIST library), a confident identification can be made mdpi.com.

The high sensitivity of modern GC-MS systems allows for the detection and identification of trace components in a complex mixture, even at very low concentrations mdpi.com. This is particularly important in fields such as environmental monitoring, food and fragrance analysis, and forensics, where the presence of a specific compound, even in minute amounts, can be significant. For instance, GC-MS could be employed to detect trace amounts of this compound as an impurity in a polymer product or as a biomarker in a biological sample.

Strategic Applications of 1,5 Heptadiene in Complex Organic Synthesis

Versatile Building Block for the Construction of Advanced Organic Molecules

1,5-Heptadiene and its substituted derivatives serve as fundamental building blocks in the field of organic synthesis, providing a versatile platform for the construction of a wide array of complex organic molecules. smolecule.comguidechem.com The arrangement of its two double bonds makes it particularly amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the formation of intricate carbon skeletons.